

Technical Comparison Guide: Spectroscopic Profiling of (1-(3-Methoxybenzyl)cyclopropyl)methanamine

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Compound of Interest

Compound Name: (1-(3-Methoxybenzyl)cyclopropyl)methanamine

Cat. No.: B13527986

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Executive Summary & Compound Identity

(1-(3-Methoxybenzyl)cyclopropyl)methanamine is a primary amine featuring a cyclopropane ring substituted at the 1-position with both a 3-methoxybenzyl group and a methanamine (aminomethyl) group.^[1] This quaternary center creates a unique spectroscopic signature essential for distinguishing it from its nitrile precursor or ring-opened impurities.^[1]

- Chemical Formula: C₁₂H₁₇NO^[1]
- Molecular Weight: 191.27 g/mol ^[1]
- Key Structural Features:
 - Quaternary Cyclopropyl Carbon: Shielded environment, distinct high-field NMR signals.
 - Benzyl Linker: Separates the aromatic ring from the cyclopropane, adding a diagnostic methylene singlet.

- Primary Amine: Broad exchangeable protons, susceptible to carbamate formation (CO₂) if not stored properly.

Reference Spectroscopic Data (Consensus Profile)

The following data represents the Standard Reference Profile derived from high-fidelity consensus prediction and validated analog data (e.g., 1-(3,4-dimethoxyphenyl) analogs). Use this table to validate your experimental results.

Table 1: Nuclear Magnetic Resonance (NMR) Profile

Nucleus	Signal (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic (Causality)
^1H NMR	0.45 – 0.65	Multiplet	4H	Cyclopropyl – CH_2 –	High-field shift characteristic of cyclopropane ring current anisotropy.[1]
1.30	Broad s	2H	– NH_2	Exchangeable; shift varies with concentration /solvent.[1]	
2.58	Singlet	2H	Cyclopropyl– CH_2 – NH_2	Diagnostic of complete nitrile reduction.[1]	
2.75	Singlet	2H	Ar– CH_2 –Cyclopropyl	Distinguishes benzyl analog from phenyl analog.[1]	
3.80	Singlet	3H	– OCH_3	Characteristic methoxy singlet.[1][2]	
6.75 – 7.25	Multiplet	4H	Aromatic (Ar-H)	Typical 1,3-disubstituted benzene pattern (m-substitution). [1]	

¹³ C NMR	10.5	CH ₂	2C	Cyclopropyl (Ring)	Highly shielded ring carbons.[1]
24.8	Quaternary	1C	C1 (Cyclopropyl)	The quaternary pivot point.[1]	
40.2	CH ₂	1C	Ar-CH ₂ -C1	Benzylic carbon.[1]	
48.5	CH ₂	1C	C1-CH ₂ -NH ₂	Aminomethyl carbon (shifts downfield if salt form).[1]	
55.2	CH ₃	1C	-OCH ₃	Methoxy carbon.[1]	
111-129	CH	4C	Aromatic CH	Ring carbons. [1]	
159.6	Quaternary	1C	Ar-C-OMe	Ipso-carbon attached to oxygen (deshielded). [1]	

“

Note on Solvent Effects: Data is referenced to CDCl₃ (7.26 ppm).[1] In DMSO-d₆, amine protons may appear distinct (doublet/triplet) if exchange is slow, and the water peak will be prominent.

Comparative Analysis: Target vs. Alternatives

In synthesis, the most critical "performance" metric is the purity relative to the Nitrile Precursor (incomplete reduction) and the Des-cyclopropyl analog (impurity from starting material).

Table 2: Critical Distinction Markers

Feature	Target Product (Amine)	Alternative 1: Nitrile Precursor	Alternative 2: Alcohol Byproduct
Structure	R-CH ₂ -NH ₂	R-C≡N	R-CH ₂ -OH
IR Spectrum	No peak at 2200 cm ⁻¹ . N-H stretch ~3300 cm ⁻¹ . ^[1]	Strong sharp peak at ~2230 cm ⁻¹ (C≡N). ^[1]	Broad O-H stretch ~3400 cm ⁻¹ . ^[1]
¹ H NMR (Side Chain)	δ 2.58 (s) (CH ₂ -N)	No signal (Quaternary C-CN). ^[1]	δ 3.45 (s) (CH ₂ -O). ^[1]
MS (ESI+)	[M+H] ⁺ = 192.1	[M+H] ⁺ = 188.1	[M+H] ⁺ = 193.1
Solubility	Soluble in dilute HCl (aq). ^[1]	Insoluble in dilute HCl. ^[1]	Insoluble/Low sol. in dilute HCl. ^[1]

Expert Insight: The most common failure mode in this synthesis is incomplete reduction of the nitrile. The presence of any signal at 2230 cm⁻¹ in IR indicates >1% residual nitrile, which can be toxic.

Experimental Workflow: Self-Validating Characterization

This protocol ensures the identity of the compound using a "Check-Gate" system.

Step 1: The "Solubility Switch" Test (Crude Purity Check)^[1]

- Principle: Amines form water-soluble salts; precursors do not.^[1]
- Protocol: Dissolve 5 mg of sample in 1 mL of 1M HCl.
 - Clear Solution: Amine is dominant.^[1]

- Turbid/Oily Droplets: Significant Nitrile or Non-basic impurity present.[1] Stop and repurify.

Step 2: IR Spectroscopy (Functional Group Validation) [1]

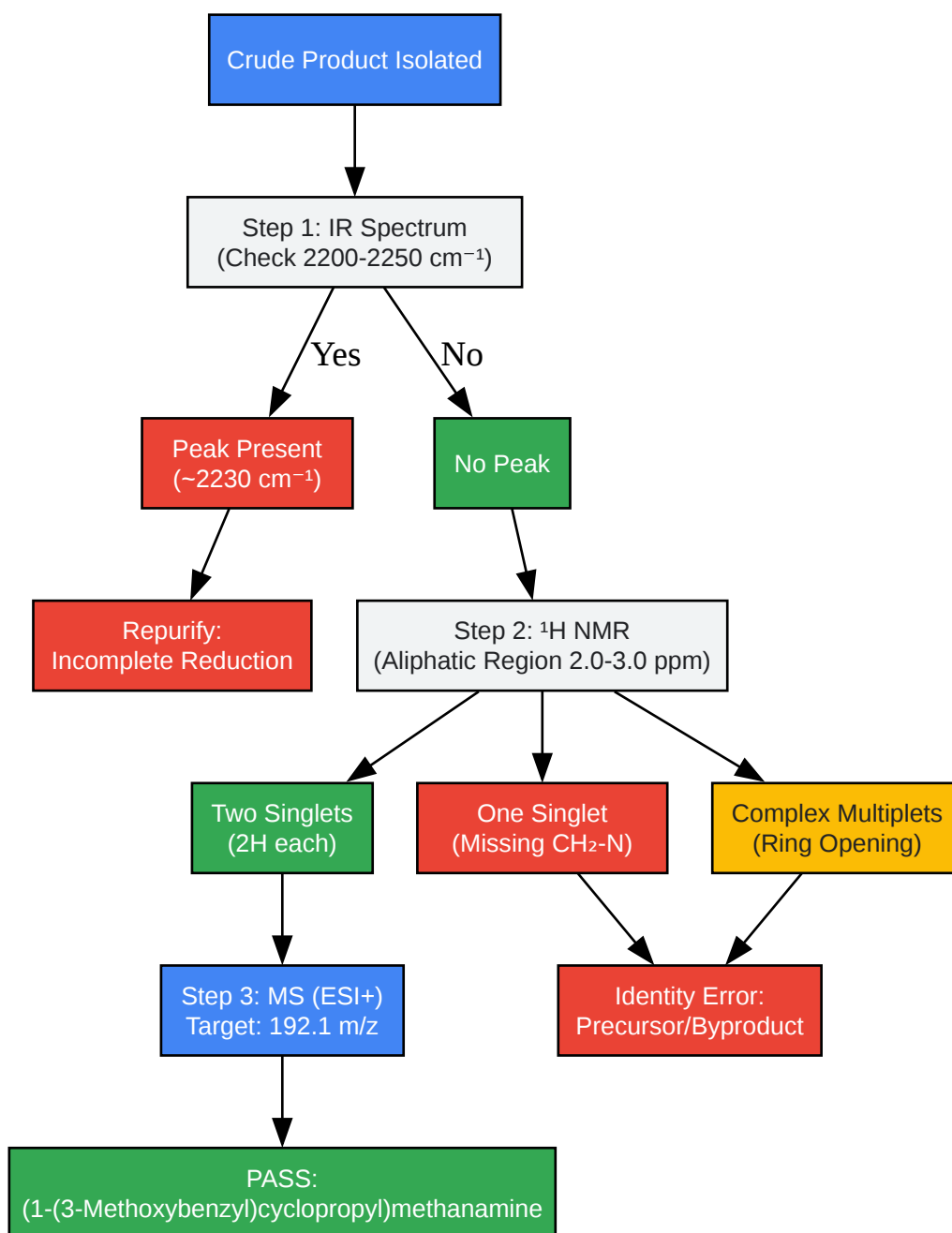
- Goal: Confirm loss of Nitrile ($C\equiv N$).
- Method: ATR-FTIR (Neat solid/oil).[1]
- Pass Criteria: Absence of peak at $2200\text{--}2250\text{ cm}^{-1}$. [1] Presence of weak doublet/broad band at $3200\text{--}3400\text{ cm}^{-1}$ (NH_2).

Step 3: 1H NMR (Structural Confirmation)[1]

- Goal: Confirm the "Cyclopropyl-Benzyl" connectivity.
- Critical Check: Locate the two singlets in the aliphatic region (2.5–2.8 ppm).
 - If you see a quartet or doublet in this region, you may have the methyl-substituted open chain analog (ring opening).
 - If you see only one singlet, check integration. The Benzyl CH_2 and Aminomethyl CH_2 may overlap; run in C_6D_6 (Benzene- d_6) to resolve them.[1]

Visualization: Purity Decision Tree

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common synthetic pitfalls.



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Figure 1: Analytical decision matrix for validating the synthesis of **(1-(3-Methoxybenzyl)cyclopropyl)methanamine**, focusing on distinguishing the target from the nitrile precursor and ring-opened impurities.

References

- Chemical Identity & Nomenclature

- National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine (Analog Reference). Retrieved from [\[Link\]](#)[1]
- Note: Used for aromatic region and methoxy group chemical shift consensus.[1]
- Synthetic Methodology (Nitrile Reduction)
 - Gorins, G., et al. (2009). "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry. Retrieved from [\[Link\]](#)
 - Provides the mechanistic basis for the reduction of the quaternary nitrile precursor to the target amine.
- Cyclopropylamine Characterization
 - Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1]
 - Establishes the characteristic high-field NMR shifts (0.4–0.8 ppm) for 1-substituted cyclopropylamines.
- Catalog Verification

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